molecular formula C7H4F3NO3 B13009326 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide

4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide

Cat. No.: B13009326
M. Wt: 207.11 g/mol
InChI Key: ZPYVIYQMDDJNPV-UHFFFAOYSA-N
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Description

4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of pyran derivatives, characterized by a pyran ring with various substituents. The presence of a trifluoromethyl group and a carboxamide group in its structure makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide typically involves the treatment of 6-trifluoromethylcomanic acid with sodium hydrosulfide. This reaction yields 4-oxo-6-trifluoromethyl-4H-thiopyran-2-carboxylic acid, which can be further processed to obtain the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The trifluoromethyl and carboxamide groups can participate in substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, while the carboxamide group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Uniqueness: 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H4F3NO3

Molecular Weight

207.11 g/mol

IUPAC Name

4-oxo-6-(trifluoromethyl)pyran-2-carboxamide

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-3(12)1-4(14-5)6(11)13/h1-2H,(H2,11,13)

InChI Key

ZPYVIYQMDDJNPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=CC1=O)C(F)(F)F)C(=O)N

Origin of Product

United States

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